molecular formula C6H15N4S+ B14916652 5-(2-Aminoethyl)-4,4-dimethyl-4,5-dihydro-1,3,4lambda4-thiadiazol-2-amine

5-(2-Aminoethyl)-4,4-dimethyl-4,5-dihydro-1,3,4lambda4-thiadiazol-2-amine

Cat. No.: B14916652
M. Wt: 175.28 g/mol
InChI Key: TYQMOKPXAMYVPF-UHFFFAOYSA-N
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Description

5-(2-Aminoethyl)-4,4-dimethyl-4,5-dihydro-1,3,4 is a complex organic compound that features both an amino group and a dimethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Aminoethyl)-4,4-dimethyl-4,5-dihydro-1,3,4 typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of α,α-disubstituted β-amino acids, which are then subjected to a series of reactions to introduce the aminoethyl and dimethyl groups . The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of 5-(2-Aminoethyl)-4,4-dimethyl-4,5-dihydro-1,3,4 may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors and automated systems to maintain consistent quality and efficiency. The scalability of the synthesis process is crucial for meeting the demands of various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

5-(2-Aminoethyl)-4,4-dimethyl-4,5-dihydro-1,3,4 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions can produce a wide range of substituted compounds with different properties.

Scientific Research Applications

5-(2-Aminoethyl)-4,4-dimethyl-4,5-dihydro-1,3,4 has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research explores its potential therapeutic applications, such as in drug development for treating various diseases.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 5-(2-Aminoethyl)-4,4-dimethyl-4,5-dihydro-1,3,4 exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds and ionic interactions, while the dimethyl groups contribute to hydrophobic interactions. These interactions influence the compound’s binding affinity and specificity for its targets, thereby modulating various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other aminoethyl and dimethyl derivatives, such as:

  • 2-Aminoethyl-4,4-dimethyl-4,5-dihydro-1,3,4
  • 5-(2-Aminoethyl)-4,4-dimethyl-4,5-dihydro-1,3,5

Uniqueness

What sets 5-(2-Aminoethyl)-4,4-dimethyl-4,5-dihydro-1,3,4 apart from similar compounds is its specific arrangement of functional groups, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C6H15N4S+

Molecular Weight

175.28 g/mol

IUPAC Name

2-(2-aminoethyl)-3,3-dimethyl-2H-1,3,4-thiadiazol-3-ium-5-amine

InChI

InChI=1S/C6H15N4S/c1-10(2)5(3-4-7)11-6(8)9-10/h5H,3-4,7H2,1-2H3,(H2,8,9)/q+1

InChI Key

TYQMOKPXAMYVPF-UHFFFAOYSA-N

Canonical SMILES

C[N+]1(C(SC(=N1)N)CCN)C

Origin of Product

United States

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